molecular formula C24H19FN8O2 B2359702 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 923512-90-7

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2359702
CAS No.: 923512-90-7
M. Wt: 470.468
InChI Key: GCZICZCXGKOEEQ-UHFFFAOYSA-N
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Description

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group, linked via a piperazine ring to an indole-containing ethanedione moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Triazolo-pyrimidine scaffold: Known for kinase inhibition and nucleotide mimicry, this core is critical for binding ATP pockets in enzymatic targets .
  • Piperazine linker: Provides conformational flexibility, aiding in optimal spatial alignment with target receptors.
  • Indol-3-yl ethanedione: The indole moiety is associated with serotonin receptor interactions, while the diketone group may contribute to hydrogen-bonding networks in protein-ligand interactions .

Crystallographic data for related triazolo-pyrimidine derivatives have been refined using SHELXL, ensuring high precision in structural determination . However, specific bioactivity data for this compound remain undisclosed in publicly available literature, necessitating inferences from structural analogs.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN8O2/c25-15-5-7-16(8-6-15)33-23-20(29-30-33)22(27-14-28-23)31-9-11-32(12-10-31)24(35)21(34)18-13-26-19-4-2-1-3-17(18)19/h1-8,13-14,26H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZICZCXGKOEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C(=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione represents a novel structure that combines elements from triazole and pyrimidine frameworks. This article explores its biological activity, particularly in the context of anticancer properties and enzyme inhibition.

Biological Activity Overview

Recent studies have indicated that compounds with similar scaffolds exhibit a range of biological activities including:

  • Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines.
  • Enzyme Inhibition : Potential as inhibitors of specific kinases and enzymes related to cancer progression.

Anticancer Activity

A study evaluating triazole derivatives indicated that compounds with similar structures demonstrated cytotoxic effects against multiple cancer cell lines. For instance, derivatives of triazolo[4,5-d]pyrimidines have been reported to exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-76.2
Triazole Derivative BHCT-11627.3

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Study 1: Inhibition of FGFR1 Kinase

A recent study assessed the inhibitory effects of various quinoxaline derivatives on FGFR1 kinase activity. The results indicated that modifications at specific positions on the quinoxaline scaffold significantly influenced inhibitory potency. Compounds with smaller substituents exhibited better selectivity for FGFR1 over other kinases .

Case Study 2: Cytotoxicity Testing

In vitro cytotoxicity tests were conducted on several derivatives against human cancer cell lines including MCF-7 and Bel-7402. The results showed notable cytotoxic activity with some compounds exhibiting lower toxicity towards non-cancerous cells, indicating potential therapeutic benefits .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The para-fluorophenyl group in the target compound likely enhances dipole interactions and metabolic stability compared to the meta-fluorophenyl analog . Indole vs. Phenoxy Terminal Groups: The indole moiety in the target compound may improve blood-brain barrier penetration, whereas the phenoxy group in the analog could increase hydrophobicity, affecting solubility .

Functional Group Impact: Ethanedione vs.

Electronic and Steric Profiles :

  • NMR studies of similar triazolo-pyrimidines (e.g., compound 1 vs. 7 in ) reveal that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts, suggesting localized electronic perturbations. This implies that the 4-fluorophenyl group in the target compound may stabilize specific conformational states .

Physicochemical and Bioactivity Implications

  • Solubility: The ethanedione group in the target compound may increase polarity compared to the phenoxy-terminated analog, though exact solubility data are unavailable.
  • Synthetic Complexity: The indole-ethanedione moiety likely requires multi-step synthesis, contrasting with simpler phenoxy-ethanone derivatives .
  • Lumping Strategy Relevance : As per , compounds with analogous triazolo-pyrimidine cores could be "lumped" for property prediction, though substituent-specific effects (e.g., fluorine position) necessitate individualized assessment .

Preparation Methods

Physical and Chemical Properties

Understanding the physical and chemical properties of the target compound is essential for developing effective synthetic strategies. Table 1 summarizes the key properties of 1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione.

Table 1: Physical and Chemical Properties of 1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Property Value
CAS Number 923512-90-7
Molecular Formula C₂₄H₁₉FN₈O₂
Molecular Weight 470.5 g/mol
Physical State Solid
Boiling Point Not Available
Melting Point Not Available
SMILES Notation O=C(C(=O)N1CCN(c2ncnc3c2nnn3-c2ccc(F)cc2)CC1)c1c[nH]c2ccccc12
Chemical Structure Triazolopyrimidine core with piperazine, fluorophenyl, and indole-diketone substituents

The compound demonstrates limited solubility in water but is soluble in common organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and methanol. This solubility profile influences the selection of reaction conditions during synthesis.

General Synthetic Approaches for the Triazolopyrimidine Core

The triazolopyrimidine core represents the central scaffold of the target molecule and its synthesis constitutes a key step in the overall preparation. Several approaches have been developed for constructing this heterocyclic system.

Cyclocondensation Approaches

Cyclocondensation reactions represent one of the most common methods for synthesizing the triazolopyrimidine core. Petricci and colleagues have demonstrated effective strategies for incorporating fluorinated substituents at position 5 through the employment of β-diketones with enhanced electrophilic character. This approach is particularly valuable for introducing fluorine-containing moieties that can enhance the pharmacological properties of the final compound.

The typical cyclocondensation route involves the reaction of 5-amino-3-hetarylpyrazole with suitable dicarbonyl compounds. For example, the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of phosphorus oxychloride (POCl₃) and catalytic pyridine produces the corresponding triazolopyrimidine in higher yields and shorter reaction times compared to alternative conditions using dimethyl malonate under basic media.

One-Pot Three-Component Synthesis

A more efficient approach for synthesizing triazolopyrimidine derivatives involves one-pot three-component reactions. This method is exemplified by the synthesis oftriazolo[4,3-a]pyrimidines using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate.

The proposed mechanism for this three-component reaction proceeds through multiple steps:

  • Knoevenagel-type condensation between ethyl acetoacetate and the aromatic aldehyde
  • Michael-type addition of the amino group of aminotriazole to the arylidene intermediate
  • Intramolecular lactamization followed by dehydration

This reaction is compatible with a wide range of aromatic aldehydes containing both electron-donating and electron-withdrawing substituents, providing a versatile method for introducing structural diversity at specific positions of the triazolopyrimidine core.

Pericyclic Reactions for Fused Ring Synthesis

An alternative approach involves pericyclic reactions for constructing the fused ring system from acyclic precursors. Ding and colleagues have developed a protocol using a [4+2] cycloaddition reaction that proceeds in a one-pot manner and is scalable.

In this approach, N-propargylic sulfonylhydrazone is treated with a sulfonyl azide in the presence of catalytic copper(I) chloride, triggering a click reaction that leads to triazole formation. This intermediate subsequently undergoes an intramolecular Diels-Alder reaction, forming both rings of the target scaffold. The resulting dihydro derivative can be treated with base to obtain the desired product through an elimination reaction.

This method offers several advantages, including the ability to construct both rings simultaneously and the potential for introducing diverse substituents at different positions.

Synthesis of the Complete Target Compound

The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione requires a strategic approach that addresses the challenges of assembling its complex structure. The following sections detail specific methods for constructing each component and integrating them into the final compound.

Construction of the Fluorophenyl-Substituted Triazolopyrimidine Core

The construction of the 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine core typically follows one of several established routes:

Knoevenagel Condensation Approach

A common strategy begins with a Knoevenagel condensation of 4-fluorobenzoic acid chloride with malonic acid dinitrile, followed by methylation to form an enol ether intermediate. This approach has been demonstrated in various synthetic pathways for related compounds. The subsequent assembly of the triazolopyrimidine scaffold can be achieved through sequential condensation reactions.

Palladium-Catalyzed Cross-Coupling Approach

An alternative method involves palladium-catalyzed cross-coupling of a 3-halo-1H-triazolo[4,5-d]pyrimidine with 4-fluorophenyl boronic acid. While this approach offers advantages in terms of regioselectivity, it requires expensive starting materials and catalysts.

Triazole Formation and Pyrimidine Annulation

Comparative Analysis of Synthetic Strategies

Different synthetic approaches for preparing 1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione offer varying advantages and limitations. Table 2 provides a comparative analysis of the major synthetic routes.

Table 2: Comparison of Synthetic Strategies for Target Compound Preparation

Synthetic Approach Advantages Limitations Overall Efficiency
Linear Synthesis via Knoevenagel Condensation - Simple procedures
- Accessible starting materials
- Established methodology
- Multiple steps
- Lower overall yield
- Limited structural diversity
Moderate
Convergent Synthesis via Palladium-Catalyzed Coupling - Fewer steps
- Higher overall yield
- Greater regioselectivity
- Expensive catalysts and reagents
- Requires handling air-sensitive materials
- Purification challenges
High
One-Pot Multicomponent Approach - Reduced number of isolation steps
- Time and resource efficiency
- Environmentally favorable
- Control of selectivity can be challenging
- Limited scope for some substrates
- Optimization required for each substrate
High
Modular Synthesis - Maximum flexibility for analogue synthesis
- Independent optimization of each fragment
- Scalable procedures
- More steps overall
- Multiple purifications required
- Lower atom economy
Moderate

The choice of synthetic strategy depends on several factors, including the scale of production, the need for structural analogues, available resources, and specific project requirements. For research purposes requiring small quantities of the target compound or the preparation of multiple analogues, the modular approach offers the greatest flexibility. For larger-scale production, the convergent synthesis via palladium-catalyzed coupling or the one-pot multicomponent approach may be more suitable due to their higher efficiency.

Recent Advances in Synthetic Methodologies

Recent years have witnessed significant advances in the methodologies for synthesizing complex heterocyclic compounds like 1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione. These advances have focused on improving reaction efficiency, yield, selectivity, and environmental sustainability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic synthesis. The condensation products for related heterocyclic systems can be obtained in moderate yields upon reaction of appropriate starting materials using either classical heating methods or microwave irradiation, although the reaction is generally cleaner when employing the latter method.

Microwave-assisted synthesis offers several advantages, including shorter reaction times, higher yields, and reduced formation of byproducts. This approach is particularly beneficial for cyclocondensation reactions involved in constructing the triazolopyrimidine core.

Flow Chemistry Approaches

Continuous flow chemistry represents another significant advance in the synthesis of complex heterocyclic compounds. This approach offers advantages such as improved heat and mass transfer, precise control over reaction parameters, enhanced safety for hazardous reagents, and ease of scalability. Flow chemistry has been successfully applied to various transformations relevant to the synthesis of the target compound, including amide bond formation, cyclocondensation reactions, and transition metal-catalyzed couplings.

Catalytic Innovations

Recent advances in catalysis have significantly improved the efficiency of key transformations in the synthesis of the target compound. For example, Wang and colleagues have developed a well-defined, versatile, and recyclable half-sandwich nickelacarborane catalyst for selective carbene-transfer reactions. This catalyst is effective for several types of reactions, including diastereoselective cyclopropanation, epoxidation, and selective X-H insertions (X = C, N, O, S, Si), particularly for unprotected substrates.

Similarly, innovations in rhodium catalysis have enabled the synthesis of relevant heterocyclic structures through C-H activation. Upadhyay and colleagues have reported a highly regioselective synthesis of isoquinolones from N-alkyl benzamides and alkynes using an Rh(III) catalyst and inexpensive oxygen as the sole oxidant in an aqueous medium. This methodology can be applied to the preparation of biologically active compounds having heterocyclic cores similar to those present in the target compound.

Green Chemistry Approaches

The development of environmentally friendly synthetic methods has been a focus of recent research efforts. These approaches include the use of water as a reaction medium, ambient air as an oxidant, and catalytic amounts of transition metals to minimize waste generation.

For example, Shu and colleagues have developed a Pd/C-catalyzed direct synthesis of N-aryl and N-alkyl isoquinolones via the annulation reactions of benzamides and alkynes through the cleavage of C-H/N-H bonds. The reaction is ligand-free, and air is used as the oxidant, making it an environmentally friendly alternative to traditional methods requiring stoichiometric oxidants.

Similarly, Yao and Yamamoto have reported an aerobic oxidative amide formation from aldehydes and amines using a catalytic amount of Co(OAc)₂ and N-hydroxysuccinimide as reaction promoters. This method uses molecular oxygen as an abundant, atom-efficient, and economical oxidant, offering a greener approach to amide bond formation, which is a key step in the synthesis of the target compound.

Practical Considerations and Optimization Strategies

The practical implementation of synthetic routes for preparing 1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione requires careful consideration of various parameters to maximize yield, purity, and efficiency.

Reaction Condition Optimization

The optimization of reaction conditions is crucial for achieving high yields and selectivities. Key parameters to consider include:

  • Solvent selection: The choice of solvent can significantly impact reaction outcomes. For example, in Rh-catalyzed C-H activation reactions, water has been found to give the highest product yield among the solvents used.

  • Temperature control: Precise temperature control is essential for many reactions involved in the synthesis of the target compound. For instance, the one-pot three-component synthesis of triazolopyrimidines typically requires heating under reflux for 24 hours.

  • Catalyst loading: Optimizing catalyst loading is important for balancing reaction efficiency and cost. For many transition metal-catalyzed reactions, catalyst loadings of 1-5 mol% are typical, but this can often be reduced through careful optimization.

  • Reaction time: Monitoring reaction progress and determining optimal reaction times can help maximize yield while minimizing the formation of byproducts.

  • Stoichiometry: The relative ratios of reactants can significantly impact reaction outcomes. For example, in the three-component synthesis of triazolopyrimidines, equimolar amounts of 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehyde, and ethyl acetoacetate are typically used.

Purification Strategies

The purification of complex heterocyclic compounds like the target molecule often presents significant challenges. Several strategies can be employed to facilitate purification:

  • Recrystallization: For the target compound and its intermediates, recrystallization from appropriate solvent mixtures (such as ethanol/ether) can provide high-purity material.

  • Chromatographic methods: Flash chromatography using appropriate solvent systems (such as ether/hexane in various ratios) is commonly employed for purifying intermediates and the final compound.

  • Precipitation: In some cases, the product may precipitate directly from the reaction mixture, facilitating isolation. For example, in Rh-catalyzed C-H activation reactions in aqueous media, the product can directly precipitate out from the aqueous solution at the end of the reaction.

  • Selective crystallization: For compounds containing multiple stereocenters, selective crystallization techniques can be employed to obtain single stereoisomers if necessary.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols, including:

  • Step 1: Formation of the triazolopyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization.
  • Step 2: Piperazine coupling under reflux conditions in aprotic solvents (e.g., DMF or DCM) with bases like triethylamine .
  • Step 3: Functionalization of the indole moiety via nucleophilic substitution or amidation.

Critical parameters include reaction temperature (60–120°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields can be optimized using TLC monitoring and column chromatography purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .
  • Mass spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ at m/z ~550–600).
  • X-ray crystallography: SHELXL refinement for resolving bond lengths/angles, particularly for the triazole-pyrimidine fused system .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition: Kinase or protease inhibition screens (e.g., EGFR or Aurora kinases) at 1–100 µM concentrations.
  • Antimicrobial activity: Disk diffusion assays for Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Key SAR insights from analogous triazolopyrimidines include:

Substituent Impact on Activity Example Reference
4-Fluorophenyl Enhances kinase selectivity
Piperazine linker Improves solubility and bioavailability
Indole-ethane-dione Modulates cytotoxicity via H-bonding

Replace the fluorophenyl group with methoxy or chloro variants to assess electronic effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • ADMET prediction: SwissADME or pkCSM to estimate logP (target <5), bioavailability (≥30%), and CYP450 interactions.
  • Solubility: COSMO-RS simulations in aqueous buffers at physiological pH .
  • Metabolic stability: In silico cytochrome P450 metabolism models (e.g., StarDrop) .

Q. How should researchers address contradictory bioactivity data across different assay models?

  • Validation: Replicate assays in orthogonal models (e.g., 3D spheroids vs. monolayer cultures).
  • Mechanistic studies: Use Western blotting or qPCR to confirm target engagement (e.g., phosphorylation inhibition in kinase pathways) .
  • Data normalization: Apply Z-score or strict statistical thresholds (p<0.01) to minimize false positives .

Q. What crystallographic strategies resolve challenges in its polymorph identification?

  • SHELXL refinement: Utilize TWIN and BASF commands for handling twinned crystals .
  • Temperature-dependent studies: Collect data at 100–300 K to identify thermal phase transitions.
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) .

Methodological Notes

  • Data gaps: Direct studies on this specific compound are limited; extrapolate from structural analogs.
  • Experimental design: Follow CRDC 2020 guidelines (RDF2050112) for reaction fundamentals .

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